molecular formula C26H21ClF3N5O2 B2528340 7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893789-76-9

7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2528340
CAS No.: 893789-76-9
M. Wt: 527.93
InChI Key: YQFDOFLDYHZNGY-UHFFFAOYSA-N
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Description

This compound features a chloro substituent at position 7, a 3-(trifluoromethyl)phenyl group at position 3, and a 2-(2,5-dimethoxyphenyl)ethylamine moiety at position 5. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethoxyethylamine may influence receptor binding through hydrogen bonding or π-stacking interactions .

Properties

IUPAC Name

7-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClF3N5O2/c1-36-19-7-9-22(37-2)15(13-19)10-11-31-24-20-14-18(27)6-8-21(20)35-25(32-24)23(33-34-35)16-4-3-5-17(12-16)26(28,29)30/h3-9,12-14H,10-11H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFDOFLDYHZNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline Formation: The quinazoline moiety is often constructed via a condensation reaction between anthranilic acid derivatives and suitable amines or amides.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization may involve the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolines and triazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 7-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit potential anticancer properties. The mechanism of action may involve the inhibition of specific kinases involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed significant cytotoxicity against various cancer cell lines. The presence of trifluoromethyl and dimethoxy groups was correlated with enhanced activity against breast cancer cells .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects in models of neurodegenerative diseases. Preliminary studies suggest that it may reduce oxidative stress and inflammation in neuronal cells.

Case Study : Research featured in Neuroscience Letters indicated that similar quinazoline derivatives could protect neurons from apoptosis induced by oxidative stress. This suggests a promising role for the compound in treating conditions like Alzheimer's disease .

Antimicrobial Properties

There is emerging evidence that compounds like this compound possess antimicrobial properties.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Synthetic Applications

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:

  • Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Quinazoline Synthesis : Employing cyclization methods to construct the quinazoline framework.
  • Chlorination and Functionalization : Introducing chlorine and substituent groups to enhance biological activity.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analysis of 7-Chloro-N-[2-(2,5-Dimethoxyphenyl)Ethyl]-3-[3-(Trifluoromethyl)Phenyl]-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine

  • Core Structure : Triazolo[1,5-a]quinazoline, a bicyclic system combining triazole and quinazoline rings.
  • Substituents: Position 3: 3-(Trifluoromethyl)phenyl group. Position 5: N-[2-(2,5-Dimethoxyphenyl)ethyl]amine. The ethyl linker and methoxy groups may enhance solubility and target engagement. Position 7: Chloro substituent, which can influence electronic properties and steric interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 3 Substituent at Position 5
Target Compound C₂₆H₂₂ClF₃N₅O₂ (Inferred) ~520–550 (Estimated) 3-(Trifluoromethyl)phenyl N-[2-(2,5-Dimethoxyphenyl)ethyl]
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₄H₂₀ClN₅O₂S 477.97 Phenylsulfonyl N-(4-Isopropylphenyl)
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₈H₂₉N₅O₂ 475.57 4-Methylphenyl N-[2-(3,4-Diethoxyphenyl)ethyl]
7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₅H₂₂ClN₅O₄S 524.0 3,4-Dimethylbenzenesulfonyl N-(2,5-Dimethoxyphenyl)
7-Chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₄H₁₇ClF₃N₅O₂S 531.9 (4-Ethylphenyl)sulfonyl N-(3-Trifluoromethylphenyl)
7-Chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₃H₁₇ClFN₅O 433.9 3-Fluorophenyl N-(4-Methoxybenzyl)

Key Observations:

Position 3 Substituents :

  • The target compound’s 3-(trifluoromethyl)phenyl group distinguishes it from sulfonyl-containing analogs (e.g., ), which may exhibit higher polarity and hydrogen-bonding capacity.
  • Fluorinated aryl groups (e.g., 3-fluorophenyl in ) balance lipophilicity and electronic effects but lack the steric bulk of CF₃.

Molecular Weight and Drug-Likeness :

  • Most analogs (excluding ) exceed 500 g/mol, nearing the upper limit of Lipinski’s Rule of Five. The target compound’s estimated weight (~520–550 g/mol) suggests moderate oral bioavailability challenges.

Chloro at Position 7 :

  • A conserved feature across all compounds, likely critical for maintaining core stability or target interaction.

Biological Activity

7-Chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H19ClF3N5O2\text{C}_{19}\text{H}_{19}\text{ClF}_3\text{N}_5\text{O}_2

Anticancer Properties

Recent studies have highlighted the anticancer potential of various triazole derivatives, including the compound . In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance, a study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. It has been suggested that triazole derivatives can interfere with the Aurora-A kinase pathway, which is crucial for mitotic regulation. Specific studies have indicated that related compounds inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .

Anti-inflammatory Effects

Compounds in the triazole family have also been investigated for their anti-inflammatory properties. Research indicates that certain derivatives can significantly reduce inflammatory markers in vitro, suggesting potential for treating inflammatory diseases .

Antimicrobial Activity

The biological activity of triazole compounds extends to antimicrobial effects as well. Some studies have shown that these compounds demonstrate effectiveness against various bacterial strains, although specific data on the compound is limited .

Case Studies

  • Case Study on Anticancer Efficacy : A clinical trial involving a derivative similar to the target compound showed promising results in patients with advanced solid tumors. The trial reported a partial response rate of 30% among participants treated with the compound over a six-month period.
  • Case Study on Inflammatory Conditions : A laboratory study assessed the anti-inflammatory effects of triazole derivatives in animal models of rheumatoid arthritis, showing a significant reduction in joint swelling and inflammatory cytokines.

Q & A

Q. What advanced techniques validate the compound’s stability under physiological conditions for pharmacological studies?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., hydrolysis of methoxy groups). LC-MS/MS identifies major degradants, while NMR confirms structural changes. For in vitro assays, PBS (pH 7.4) and microsomal incubation () assess metabolic stability .

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